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Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a

cornerstone in medicinal chemistry. When functionalized with an ethanone moiety, the resulting

pyrazole ethanone skeleton emerges as a "privileged scaffold," demonstrating a remarkable

breadth of biological activities. This guide provides a comprehensive technical overview of the

synthesis, diverse pharmacological actions, and structure-activity relationships of pyrazole

ethanone derivatives. We delve into their mechanisms of action as anti-inflammatory,

anticancer, and antimicrobial agents, supported by detailed experimental protocols and

molecular pathway diagrams. This document serves as a vital resource for researchers aiming

to harness the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the Pyrazole Core
Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide array

of biological activities.[1][2] This versatility has led to their incorporation into numerous

approved drugs, including the potent anti-inflammatory agent celecoxib, the antipsychotic

CDPPB, and the anti-obesity drug rimonabant.[1] The pyrazole ring's unique electronic

properties, ability to participate in hydrogen bonding, and synthetic accessibility make it an

attractive starting point for drug design.[3] The addition of an ethanone skeleton to this core

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2670252?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/23/1/134
https://jchr.org/index.php/JCHR/article/download/9138/5113/17299
https://www.mdpi.com/1420-3049/23/1/134
https://www.mdpi.com/1420-3049/28/14/5359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2670252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure provides a key point for further chemical modification, allowing for the fine-tuning of

pharmacokinetic and pharmacodynamic properties.

The general synthesis of pyrazole ethanone derivatives often begins with the synthesis of an

intermediate chalcone (an α,β-unsaturated ketone), followed by a cyclization reaction with a

hydrazine derivative.[4][5] This modular synthesis allows for the creation of large libraries of

compounds for screening.

Major Biological Activities and Mechanisms of
Action
The pyrazole ethanone scaffold has been successfully exploited to develop agents for various

therapeutic areas. The most prominent of these are detailed below.

Anti-inflammatory Activity: Targeting COX-2
Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory

effect, exemplified by the selective COX-2 inhibitor, Celecoxib.[6][7]

Mechanism of Action: Inflammation is a physiological response to harmful stimuli, but chronic

inflammation can lead to various diseases.[8] Cyclooxygenase (COX) enzymes are central to

the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are

key mediators of pain, fever, and inflammation.[9] There are two main isoforms: COX-1, which

is constitutively expressed and involved in physiological functions like protecting the stomach

lining, and COX-2, which is induced at sites of inflammation.[9]

Many traditional Non-Steroidal Anti-inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-

2, leading to gastrointestinal side effects.[7][9] Pyrazole derivatives like Celecoxib possess a

diaryl-substituted pyrazole structure that allows for selective binding to the larger, more flexible

active site of the COX-2 enzyme, sparing COX-1.[6][9] This selective inhibition blocks the

production of pro-inflammatory prostaglandins, resulting in potent anti-inflammatory and

analgesic effects with a reduced risk of gastrointestinal issues.[6][9]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
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Caption: Selective inhibition of COX-2 by pyrazole ethanone derivatives.

Anticancer Activity: A Multi-Targeted Approach
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating

efficacy against various cancer cell lines, including breast, colon, and liver cancer.[10][11][12]

Their mechanism of action is often multi-faceted, involving the inhibition of key proteins that

regulate cell growth, proliferation, and survival.[13]

Key Molecular Targets:

Protein Kinases: Many pyrazole-scaffold compounds act as protein kinase inhibitors (PKIs).

[14][15] Kinases are crucial enzymes in signaling pathways that are frequently dysregulated

in cancer.[3] Targets include Cyclin-Dependent Kinases (CDKs), which control the cell cycle,

and receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in cell growth

and angiogenesis.[11][13][16] By blocking the ATP-binding site of these kinases, pyrazole

derivatives can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit

tumor growth.[13][17]

Tubulin Polymerization: Some pyrazole derivatives interfere with the dynamics of

microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these

compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b2670252?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-pyrazole-ethanone_fig1_344295262
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pubmed.ncbi.nlm.nih.gov/37946345/
https://pubmed.ncbi.nlm.nih.gov/35011562/
https://www.mdpi.com/1420-3049/28/14/5359
https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-pyrazole-ethanone_fig1_344295262
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra05212b
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://www.researchgate.net/figure/Pyrazole-derivatives-with-anticancer-activity-compounds-84-99_fig4_373136324
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2670252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Binding: Certain pyrazole analogs have been shown to interact with DNA, potentially

leading to DNA damage and cell death.[13]

Structure-Activity Relationship (SAR): SAR studies have shown that substitutions on the

pyrazole ring significantly influence anticancer efficacy.[11][13] For example, incorporating

specific aryl groups can enhance binding to the active sites of target enzymes like CDKs or

VEGFR-2, leading to increased potency.[11][13]

Experimental Workflow: From Synthesis to Anticancer Evaluation
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Caption: General workflow for anticancer drug discovery with pyrazoles.
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Antimicrobial Activity
The pyrazole ethanone scaffold has also demonstrated significant potential as an antibacterial

and antifungal agent.[1][18][19] These compounds have been shown to be effective against a

range of pathogens, including Gram-positive bacteria like S. aureus, Gram-negative bacteria

like E. coli, and fungi such as C. albicans.[1][18][19]

Mechanism of Action: While the exact mechanisms can vary, some pyrazole derivatives

function by inhibiting essential bacterial enzymes. For instance, certain 1-acetyl-pyrazole

derivatives have been developed as potent inhibitors of FabH (β-ketoacyl-acyl carrier protein

synthase III), an enzyme crucial for initiating fatty acid biosynthesis in bacteria.[20] Since this

pathway is essential for bacterial survival and is conserved across many species, FabH is an

attractive target for new antibacterial drugs.[20]

Experimental Protocols and Methodologies
To ensure scientific rigor, the evaluation of pyrazole ethanone derivatives must follow

standardized and validated protocols.

Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer

cells, which serves as an indicator of cell viability.[10][21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole ethanone

derivatives against a specific cancer cell line (e.g., MCF-7 breast cancer).

Materials:

Cancer cell line (e.g., MCF-7)

Complete growth medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Pyrazole ethanone derivatives (dissolved in DMSO)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.mdpi.com/1420-3049/23/1/134
https://pubmed.ncbi.nlm.nih.gov/23449067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270532/
https://www.mdpi.com/1420-3049/23/1/134
https://pubmed.ncbi.nlm.nih.gov/23449067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270532/
https://pubmed.ncbi.nlm.nih.gov/20594840/
https://pubmed.ncbi.nlm.nih.gov/20594840/
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://pubs.acs.org/doi/10.1021/acsomega.3c04635
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2670252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

96-well microplates

Microplate reader (570 nm)

Procedure:

Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells

into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

Incubate for 24 hours at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of the pyrazole ethanone derivatives in a

complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old

medium from the cells and add 100 µL of the diluted compounds to the respective wells.

Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of

MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondria will

reduce the yellow MTT to a purple formazan precipitate.

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of

DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear

regression analysis.

Protocol: In Vitro Anti-inflammatory Assay (COX
Inhibition)
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This protocol assesses the ability of compounds to inhibit COX-1 and COX-2 enzymes,

determining their potency and selectivity.[5][8]

Objective: To measure the IC50 values of pyrazole ethanone derivatives for COX-1 and COX-2

enzymes.

Materials:

COX-1 and COX-2 enzyme kits (commercially available)

Arachidonic acid (substrate)

Test compounds (dissolved in DMSO)

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

Reaction buffer

EIA (Enzyme Immunoassay) reagents for detecting Prostaglandin E2 (PGE2)

96-well plates

Microplate reader

Procedure:

Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the

manufacturer's instructions.

Reaction Setup: In separate wells of a 96-well plate, add the reaction buffer, heme, and

either the COX-1 or COX-2 enzyme.

Compound Addition: Add various concentrations of the test compounds or reference

inhibitors to the wells. Include a control well with no inhibitor.

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate

for a specified time (e.g., 10 minutes) at 37°C.
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Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA.

The intensity of the color developed is inversely proportional to the amount of PGE2

produced.

Data Analysis: Measure absorbance using a plate reader. Calculate the percentage of

inhibition for each compound concentration compared to the control. Determine the IC50

values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 /

IC50 COX-2).

Quantitative Data and Structure-Activity
Relationships (SAR)
The biological activity of pyrazole ethanone derivatives is highly dependent on the nature and

position of substituents on the pyrazole and phenyl rings.
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Compound
Class

Target
Key
Substituents

IC50 Range Reference

Diaryl Pyrazoles COX-2

4-Sulfonamide or

4-

methylsulfonylph

enyl group

0.01 - 1.5 µM [7][8]

Pyrazole-

Thiadiazole

Hybrids

EGFR

4-Nitrophenyl on

pyrazole, various

amines on

thiadiazole

10 - 50 µM [21]

Pyrazole-Indole

Hybrids
CDK2

Indole moiety

linked to

pyrazole

0.07 - 0.1 µM [13]

Ferrocene-

Pyrazole Hybrids
HCT-116 Cells

Ferrocene and

amino groups
3.12 µM [10]

1-Acetyl-

Pyrazoles
E. coli FabH

4-Fluorophenyl

and 4-

methoxyphenyl

groups

Potent Inhibition [20]

Key SAR Insights:

For COX-2 Inhibition: A sulfonamide or methylsulfonyl group at the para-position of one of

the phenyl rings is often crucial for high potency and selectivity, as seen in Celecoxib.[6][9]

For Anticancer Activity: The presence of electron-withdrawing or electron-donating groups on

the aryl rings can significantly modulate activity against different cancer cell lines.[10][13]

Hybrid molecules combining the pyrazole core with other heterocyclic systems like indole or

thiadiazole often show enhanced potency by interacting with multiple targets.[8][13][21]

For Antimicrobial Activity: Lipophilicity and specific substitutions that mimic the natural

substrate of the target enzyme (like FabH) are key drivers of activity.[20]
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Conclusion and Future Perspectives
The pyrazole ethanone skeleton is undeniably a privileged structure in medicinal chemistry,

providing a robust and versatile framework for the development of novel therapeutic agents. Its

success is rooted in its synthetic tractability and its ability to be decorated with various

functional groups to achieve potent and selective interactions with a wide range of biological

targets. The well-established anti-inflammatory properties, coupled with the rapidly growing

body of evidence for its anticancer and antimicrobial potential, ensure that this scaffold will

remain a focal point of drug discovery research.

Future efforts should focus on creating hybrid molecules that can modulate multiple targets

simultaneously, which could be particularly effective for complex diseases like cancer.

Furthermore, the application of computational tools, such as quantitative structure-activity

relationship (QSAR) modeling and molecular docking, will continue to accelerate the design of

next-generation pyrazole ethanone-based drugs with improved efficacy and safety profiles.[5]

[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. jchr.org [jchr.org]

3. mdpi.com [mdpi.com]

4. jddtonline.info [jddtonline.info]

5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic
Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. ijpsjournal.com [ijpsjournal.com]

8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis,
molecular docking, in silico studies and investigation of their anti-inflammatory potential by

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.mdpi.com/1424-8247/18/3/335
https://www.researchgate.net/publication/394222475_Quantitative_Structure_Activity_Relationship_QSAR_Analysis_of_Some_Pyrazole_Derivatives_as_Hypoglycemic_Agents_Computational_Approach_for_Drugs_Discovery
https://www.benchchem.com/product/b2670252?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/23/1/134
https://jchr.org/index.php/JCHR/article/download/9138/5113/17299
https://www.mdpi.com/1420-3049/28/14/5359
https://jddtonline.info/index.php/jddt/article/view/2736
https://www.mdpi.com/1424-8247/18/3/335
https://www.mdpi.com/1424-8247/18/3/335
https://www.ncbi.nlm.nih.gov/books/NBK535359/
https://ijpsjournal.com/article/From+Synthesis+to+Therapy+Evaluating+the+AntiInflammatory+Efficacy+of+Pyrazole+Derivatives+
https://pmc.ncbi.nlm.nih.gov/articles/PMC11324043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11324043/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2670252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave,
ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA08866B [pubs.rsc.org]

11. researchgate.net [researchgate.net]

12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC
[pmc.ncbi.nlm.nih.gov]

13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents -
PMC [pmc.ncbi.nlm.nih.gov]

14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic
Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020):
Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2
inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B
[pubs.rsc.org]

17. researchgate.net [researchgate.net]

18. Synthesis, antibacterial and antifungal activity of some new pyrazoline and pyrazole
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

20. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential
FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

21. pubs.acs.org [pubs.acs.org]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Pyrazole Ethanone Skeleton: A Privileged Scaffold
in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2670252#potential-biological-activities-of-pyrazole-
ethanone-skeletons]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11324043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11324043/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-celecoxib
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-pyrazole-ethanone_fig1_344295262
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pubmed.ncbi.nlm.nih.gov/37946345/
https://pubmed.ncbi.nlm.nih.gov/37946345/
https://pubmed.ncbi.nlm.nih.gov/35011562/
https://pubmed.ncbi.nlm.nih.gov/35011562/
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra05212b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra05212b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra05212b
https://www.researchgate.net/figure/Pyrazole-derivatives-with-anticancer-activity-compounds-84-99_fig4_373136324
https://pubmed.ncbi.nlm.nih.gov/23449067/
https://pubmed.ncbi.nlm.nih.gov/23449067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270532/
https://pubmed.ncbi.nlm.nih.gov/20594840/
https://pubmed.ncbi.nlm.nih.gov/20594840/
https://pubs.acs.org/doi/10.1021/acsomega.3c04635
https://www.researchgate.net/publication/394222475_Quantitative_Structure_Activity_Relationship_QSAR_Analysis_of_Some_Pyrazole_Derivatives_as_Hypoglycemic_Agents_Computational_Approach_for_Drugs_Discovery
https://www.benchchem.com/product/b2670252#potential-biological-activities-of-pyrazole-ethanone-skeletons
https://www.benchchem.com/product/b2670252#potential-biological-activities-of-pyrazole-ethanone-skeletons
https://www.benchchem.com/product/b2670252#potential-biological-activities-of-pyrazole-ethanone-skeletons
https://www.benchchem.com/product/b2670252#potential-biological-activities-of-pyrazole-ethanone-skeletons
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2670252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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